Cas no 1370601-50-5 (4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene)

4-ブロモ-1-(メトキシメチル)-2-(プロパン-2-イル)ベンゼンは、有機合成中間体として重要な化合物です。臭素原子とメトキシメチル基、イソプロピル基を有するベンゼン骨格を持ち、高い反応性と多様な誘導体化の可能性を特徴とします。特に、パラ位の臭素原子は求核置換反応に適しており、カップリング反応やグリニャール試薬合成などの用途に有用です。メトキシメチル基は保護基としても機能し、合成経路設計の柔軟性を提供します。分子内の立体障害が適度なため、反応効率が良好な点も利点です。医農薬中間体や機能性材料の合成において重要な役割を果たします。

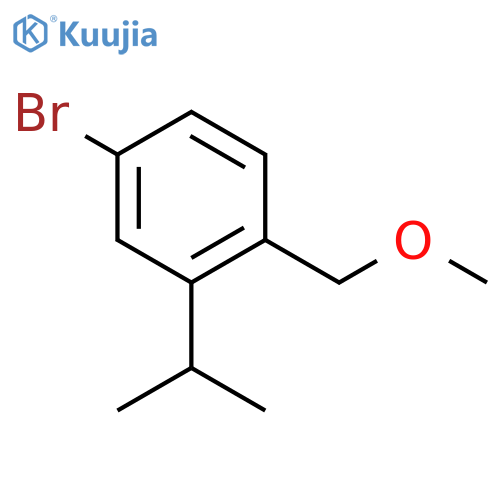

1370601-50-5 structure

商品名:4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene

CAS番号:1370601-50-5

MF:C11H15BrO

メガワット:243.140202760696

MDL:MFCD28402259

CID:5079305

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene

-

- MDL: MFCD28402259

- インチ: 1S/C11H15BrO/c1-8(2)11-6-10(12)5-4-9(11)7-13-3/h4-6,8H,7H2,1-3H3

- InChIKey: NZGRHYFGDBNSEG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(COC)=C(C=1)C(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 9.2

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559588-250mg |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |

1370601-50-5 | 250mg |

€529.10 | 2025-03-19 | ||

| Aaron | AR01K5VA-500mg |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |

1370601-50-5 | 95% | 500mg |

$713.00 | 2025-02-12 | |

| A2B Chem LLC | BA19242-5g |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |

1370601-50-5 | 97% | 5g |

$2265.00 | 2024-01-04 | |

| abcr | AB559588-500 mg |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |

1370601-50-5 | 500MG |

€789.40 | 2023-04-13 | ||

| abcr | AB559588-1 g |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |

1370601-50-5 | 1g |

€1,086.70 | 2023-04-13 | ||

| abcr | AB559588-250 mg |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |

1370601-50-5 | 250MG |

€463.40 | 2023-04-13 | ||

| abcr | AB559588-500mg |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |

1370601-50-5 | 500mg |

€732.80 | 2025-03-19 | ||

| abcr | AB559588-1g |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene; . |

1370601-50-5 | 1g |

€1004.30 | 2025-03-19 | ||

| Aaron | AR01K5VA-250mg |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |

1370601-50-5 | 95% | 250mg |

$627.00 | 2025-02-12 | |

| A2B Chem LLC | BA19242-1g |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene |

1370601-50-5 | 97% | 1g |

$704.00 | 2024-04-20 |

4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1370601-50-5 (4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1370601-50-5)4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):300.0/415.0/568.0